Cy7 amine

Vue d'ensemble

Description

Cy7 amine is a near-infrared fluorescent dye belonging to the heptamethine cyanine family. It is characterized by its unique photophysical properties, including an excitation wavelength of approximately 750 nanometers and an emission wavelength of around 776 nanometers . These properties make this compound particularly useful in various biological and medical imaging applications, where deep tissue penetration and minimal background interference are essential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cy7 amine typically involves the nucleophilic substitution of a halogen atom in a precursor molecule with an amino group. This reaction is often carried out under mild conditions using a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol . The reaction proceeds through an addition-elimination mechanism, resulting in the formation of the desired amine derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the preparation of intermediate compounds, followed by the final coupling reaction to introduce the amino group. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the pure product .

Analyse Des Réactions Chimiques

Reaction Mechanisms with Secondary Amines

Cy7 undergoes nucleophilic attack by secondary amines (e.g., diethylamine, morpholine) at specific positions on its polymethine chain, leading to asymmetric products and chain truncation:

-

C2' and C4' Attack : Secondary amines target the C2' or C4' positions of the heptamethine backbone (Figure 3c) . This results in:

-

Kinetics : Morpholine reacts faster than diethylamine, achieving 51% yield of AsCy6(Morph) and Cy5 in 20 hours at 70°C .

Tertiary Amine-Promoted Chain Shortening

Tertiary amines (e.g., DIPEA, quinuclidine) facilitate thermal degradation of Cy7 through cyclization and FB release:

-

Electrocyclization : At 100°C, Cy7 undergoes intramolecular cyclization to form 1,3,3-trimethyl-2-phenylindolinium (TMP ) and FB (Figure 5a) .

-

FB-Mediated Truncation : Liberated FB attacks Cy7 at C4' or C2', producing Cy5 or Cy3 (Figure 5b) . For example:

Experimental Data on Reaction Conditions

Key findings from controlled reactions under varying conditions :

| Entry | Amine | Solvent | Temp (°C) | Time (h) | Products (Yield) |

|---|---|---|---|---|---|

| 1 | HNEt₂ | ACN | 70 | 60 | Cy5 (11%), AsCy6(NEt₂) (24%) |

| 4 | Morpholine | ACN | 70 | 20 | Cy5 (11%), AsCy6(Morph) (51%) |

| 6 | DIPEA | ACN | 100 | 48 | Cy5 (51%), Cy3 (3%) |

| 11 | Quinuclidine | ACN | 100 | 36 | Cy5 (10%), Cy3 (24%) |

-

Solvent Effects : Acetonitrile (ACN) maximizes yields (51% Cy5 ), while ethanol (EtOH) suppresses reactivity (2% Cy5 ) .

-

Temperature Dependence : Higher temperatures accelerate truncation (e.g., 180°C reduces reaction time to 3 hours) .

Mechanistic Insights from Isotopic Labeling

Deuterium labeling studies confirm reaction pathways:

-

Retention of Isotopes : C2'-C6' deuterium-labeled Cy7 retains deuterium in AsCy6(NEt₂)-D₅ , confirming truncation occurs from the non-deuterated end .

-

Sequential Shortening : AsCy4(NEt₂) and AsCy2(NEt₂) derive from AsCy6(NEt₂) , not directly from Cy7 .

Role of Substituents and Electronic Effects

Substituents on the polymethine chain modulate reactivity:

-

Electron-Withdrawing Groups (EWGs) : Reduce nucleophilicity at C2', slowing chain truncation (e.g., nitro groups decrease reaction rates) .

-

Electron-Donating Groups (EDGs) : Enhance reactivity; methoxy substitution at C3' increases chain-shortening rates 20-fold .

Comparative Stability of Shorter Cyanines

Applications De Recherche Scientifique

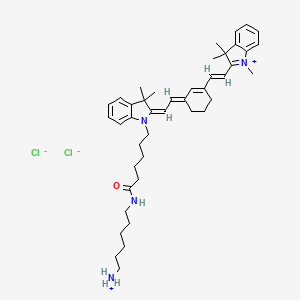

Properties of Cy7 Amine

This compound has distinct spectral properties that enhance its utility in biological applications:

- Chemical Formula : C43H60Cl2N4O

- Molecular Weight : 719.87 g/mol

- Excitation Maximum : 750 nm

- Emission Maximum : 773 nm

- Quantum Yield : 0.3

- Solubility : Soluble in DMSO, DMF, and alcohols .

Fluorescence Imaging

This compound is predominantly used for fluorescence imaging due to its ability to emit light in the near-infrared spectrum. This property allows for deeper tissue penetration and reduced background interference compared to visible light dyes.

- In Vivo Imaging : this compound is effective for live organism imaging, enabling researchers to monitor biological processes in real time without significant phototoxicity .

Labeling Biomolecules

This compound can conjugate with various biomolecules, including proteins, peptides, and nucleic acids. This conjugation is typically achieved through the reaction of its free amine group with activated esters or electrophilic groups.

- Peptide and Protein Labeling : Researchers utilize this compound for labeling peptides and proteins to study their interactions and localization within cells .

Therapeutic Applications

Recent studies have explored the potential of this compound in therapeutic applications, particularly in cancer treatment.

- Photothermal Therapy : this compound has been investigated as a photosensitizer in photothermal therapy, where it can induce cell death upon NIR light irradiation. This application shows promise in selectively targeting cancer cells while minimizing damage to surrounding healthy tissues .

Diagnostic Tools

This compound is also being developed as a component of diagnostic assays.

- Biosensors : The dye's fluorescent properties facilitate the development of biosensors that can detect specific biomolecules or pathogens, enhancing diagnostic capabilities in clinical settings .

Case Study 1: In Vivo Tumor Imaging

A study demonstrated the use of this compound for real-time imaging of tumors in murine models. The researchers successfully tracked tumor growth and response to treatment using NIR fluorescence imaging, highlighting the dye’s effectiveness in cancer research .

Case Study 2: Targeted Drug Delivery

Another investigation focused on the conjugation of this compound with nanoparticles for targeted drug delivery systems. The study showed that NIR fluorescence could be used to track the distribution of drug-loaded nanoparticles within tumor tissues, providing insights into therapeutic efficacy .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Cy7 amine involves its ability to absorb near-infrared light and emit fluorescence. This process is facilitated by the unique structure of the heptamethine cyanine dye, which allows for efficient energy transfer and minimal background interference. The molecular targets of this compound include various biological macromolecules such as proteins and nucleic acids, which it can label and visualize through fluorescence .

Comparaison Avec Des Composés Similaires

Cy3 amine: A trimethine cyanine dye with shorter excitation and emission wavelengths compared to Cy7 amine.

Cy5 amine: A pentamethine cyanine dye with intermediate excitation and emission wavelengths.

IRDye800CW: Another near-infrared dye with similar applications but different structural features

Uniqueness of this compound: this compound stands out due to its longer excitation and emission wavelengths, which provide deeper tissue penetration and reduced background interference. This makes it particularly suitable for in vivo imaging applications where high sensitivity and specificity are required .

Activité Biologique

Cy7 amine, a member of the cyanine dye family, has garnered attention for its potential applications in biological imaging and cancer therapy. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its efficacy and mechanisms of action.

Overview of this compound

This compound is characterized by its near-infrared (NIR) fluorescence properties, which allow for deep tissue penetration and minimal background interference in biological systems. This makes it particularly useful for imaging applications in vivo. The compound's structure typically includes a heptamethine backbone, which can be modified to enhance its biological activity and targeting capabilities.

Biological Activity

1. Antitumor Properties

Recent studies have highlighted the antitumor effects of this compound derivatives. For instance, a study demonstrated that certain Cy7-based compounds exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and HCT116. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analyses.

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|---|

| This compound derivative 1 | HepG2 | 10 | 47 |

| This compound derivative 2 | HCT116 | 15 | 40 |

2. Mechanism of Action

The interaction of this compound with DNA has been studied using UV/Vis spectroscopy and fluorescence quenching assays. These studies indicate that this compound can intercalate into DNA strands, leading to structural alterations that promote apoptosis in cancer cells. The compound's ability to displace ethidium bromide from DNA complexes further supports its potential as a therapeutic agent.

Case Studies

Case Study 1: Targeting Tumor Cells

A notable application of this compound involves its conjugation with hyaluronic acid (HA) to enhance specificity towards CD44-overexpressing tumor cells. This modification allows for targeted delivery and increased accumulation in tumors, improving imaging contrast and therapeutic efficacy.

Case Study 2: Combination Therapy

Research has explored the combination of this compound with other therapeutic agents such as temozolomide (TMZ). The amphiphilic nature of the conjugated compound facilitates cellular uptake, leading to enhanced cytotoxic effects compared to standalone treatments.

Research Findings

A comprehensive review of literature indicates that modifications to the Cy7 structure can significantly impact its biological activity:

- Cell Penetrating Peptides (CPPs) : Conjugating Cy7 with CPPs has been shown to enhance cellular uptake and localization within mitochondria, increasing cytotoxicity against cancer cells.

- Nanoparticle Formulations : Encapsulating Cy7 in nanoparticles can improve stability and bioavailability, further enhancing its imaging capabilities and therapeutic applications.

Propriétés

IUPAC Name |

6-[6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDKSBYSJGPWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H60Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.